1-Cyclobutylbutan-1-amine
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Overview
Description
1-Cyclobutylbutan-1-amine is a chemical compound with the CAS Number: 1270355-60-6 . It has a molecular weight of 127.23 and its IUPAC name is 1-cyclobutyl-1-butanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3 . This indicates that the molecule consists of a cyclobutyl group attached to a butan-1-amine.Chemical Reactions Analysis
While specific reactions involving this compound are not available, amines in general can undergo a variety of reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also be alkylated, acylated, or sulfonated, and can participate in electrophilic aromatic substitution if the amine is aromatic .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.23 .Scientific Research Applications
Catalysis and Synthesis
Cyclobutyl derivatives, including amines, have been explored for their roles in catalytic processes and synthetic applications. For example, cyclopentylamine, a structurally similar compound to 1-cyclobutylbutan-1-amine, demonstrated significant use in the production of pesticides, cosmetics, and medicines. The study by Guo et al. (2019) showcased the application of Ru/Nb2O5 catalysts for the efficient reductive amination of cyclopentanone, highlighting the potential of cyclobutylamine derivatives in catalysis and synthesis Guo et al., 2019.
Organic Synthesis
In organic synthesis, cyclobutylamine derivatives have been utilized as intermediates for creating complex molecules. A novel series of functionalized 3-aminocyclobut-2-en-1-ones, potential VLA-4 antagonists, were synthesized using a primary amine derived from phenylalanine, demonstrating the utility of cyclobutylamine derivatives in the synthesis of bioactive molecules Brand et al., 2003.
Medicinal Chemistry
Cyclobutylamine derivatives have been studied for their potential in medicinal chemistry. The synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a versatile intermediate for developing pharmaceuticals, illustrating the importance of cyclobutylamine derivatives in drug discovery Goh et al., 2014.
Antimycobacterial Activity
The study of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. This research underscores the potential of cyclobutylamine derivatives in addressing global health challenges related to tuberculosis Sriram et al., 2007.
Safety and Hazards
The safety information for 1-Cyclobutylbutan-1-amine includes several hazard statements: H226, H314, H335 . This indicates that the compound is flammable (H226), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1-cyclobutylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDUAKJSWLZNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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